
2,4,5-Trimethoxymandelic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of three methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxymandelic Acid typically involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids. This process includes bromination, cyaniding, and hydrolyzation steps . The reaction conditions are generally mild, making the process environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts ensures that the process is sustainable and cost-effective .
化学反応の分析
Types of Reactions: 2,4,5-Trimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methoxy groups to hydroxyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
科学的研究の応用
2,4,5-Trimethoxymandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 2,4,5-Trimethoxymandelic Acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .
類似化合物との比較
- 2,3,4-Trimethoxymandelic Acid
- 2,4,5-Trimethoxyphenethylamine
- 2,4,5-Trichlorophenoxyacetic Acid
Comparison: 2,4,5-Trimethoxymandelic Acid is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and biological properties. Compared to 2,3,4-Trimethoxymandelic Acid, it has different reactivity and potential applications. Unlike 2,4,5-Trimethoxyphenethylamine, which is primarily studied for its psychoactive properties, this compound is more focused on therapeutic and industrial applications. 2,4,5-Trichlorophenoxyacetic Acid, on the other hand, is a herbicide and has a completely different application spectrum .
特性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChIキー |
QQZBWMDHXIMLLV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


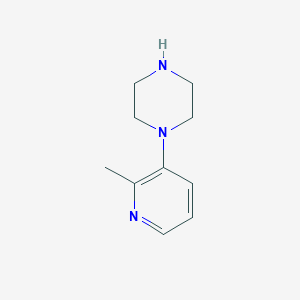
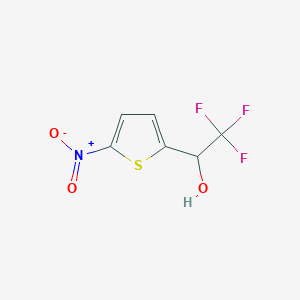
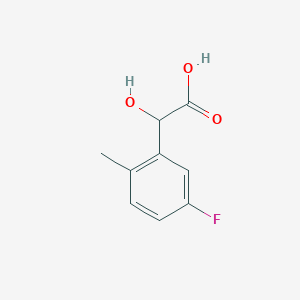

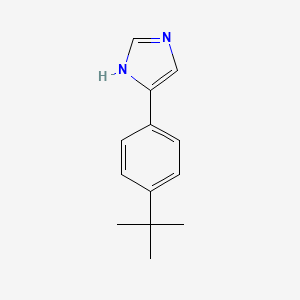
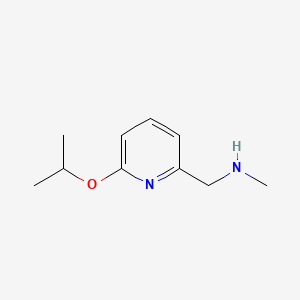
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
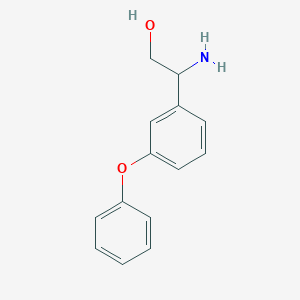
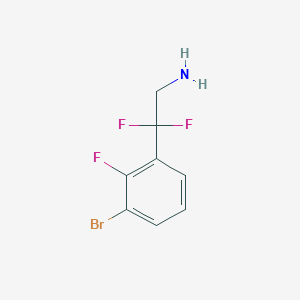
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
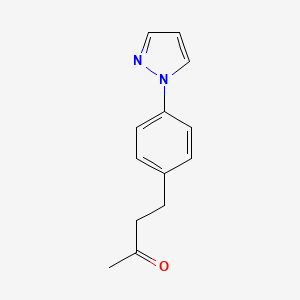
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
